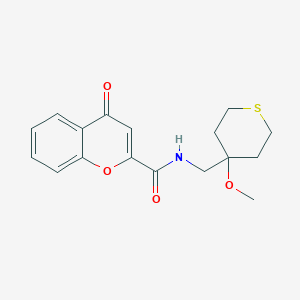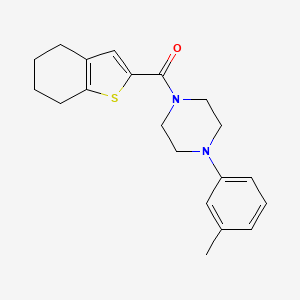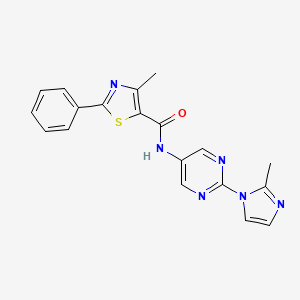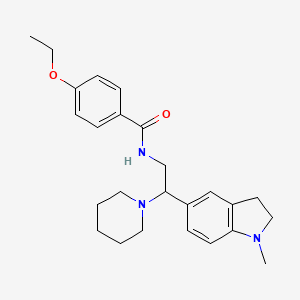![molecular formula C23H26N6O B2677038 1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone CAS No. 797775-29-2](/img/structure/B2677038.png)
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring and is a part of many pharmaceuticals, such as antihistamines, proton pump inhibitors, and antihelmintics .
Molecular Structure Analysis
The benzimidazole moiety is a bicyclic structure consisting of a fusion of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring can result in tautomeric structures .Chemical Reactions Analysis
Benzimidazole compounds are known to undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .科学的研究の応用
Benzimidazole Derivatives in Drug Development and Therapy Benzimidazole derivatives, such as omeprazole and its related compounds, have been widely studied for their pharmacological properties, especially their potent inhibition of gastric acid secretion. These compounds operate by targeting the H+/K+-ATPase enzyme system in the gastric parietal cells, providing a mechanism of action that is distinct from other antisecretory drugs. This mechanism has been exploited in the treatment of peptic ulcer disease and conditions associated with excessive gastric acid production, such as Zollinger-Ellison syndrome. Studies have demonstrated the efficacy and safety of these compounds in achieving high healing rates in duodenal ulcers and controlling acid hypersecretion with minimal adverse effects (Howden et al., 1986; Rohner et al., 1986).
Pharmacokinetic and Pharmacodynamic Profiles The pharmacokinetic and pharmacodynamic profiles of benzimidazole derivatives have been extensively researched, highlighting their favorable attributes for clinical use. For instance, pantoprazole's low potential to inhibit cytochrome P450 enzymes minimizes drug-drug interactions, making it suitable for concomitant use with other medications. Similarly, the long duration of action of lansoprazole facilitates control of gastric acid hypersecretion in Zollinger-Ellison syndrome patients with once-daily dosing (Gugler et al., 1996; Metz et al., 1993).
Adverse Reactions and Hypersensitivity Although benzimidazole derivatives are generally well tolerated, there have been reports of adverse reactions, including hypersensitivity reactions such as angioedema and urticaria. These occurrences underscore the importance of monitoring for potential allergic reactions in patients receiving these medications (Bowlby & Dickens, 1994; Biradar, 2019).
Comparative Efficacy Studies Comparative studies between different benzimidazole derivatives, such as lansoprazole and omeprazole, have shown equivalent efficacy in healing gastro-oesophageal reflux disease and duodenal ulcers. These findings suggest that the choice between these agents can be based on patient-specific factors, including tolerance and response to therapy (Dekkers et al., 1999; Ekström et al., 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXOVWCWYEARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)
![N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2676961.png)
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)

![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)
![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)


![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)


